5-Allyl-1,3-difluoro-2-isobutoxybenzene
Description
Significance of Fluorinated Aromatic Ethers in Advanced Chemical Research
The introduction of fluorine atoms into organic molecules, particularly aromatic systems, can dramatically alter their physical, chemical, and biological properties. Fluorinated aromatic ethers are a class of compounds that have garnered considerable attention for their applications in pharmaceuticals, agrochemicals, and materials science.
Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly impact the molecule's reactivity. This electron-withdrawing effect generally makes the aromatic ring less susceptible to electrophilic substitution reactions. Furthermore, the incorporation of fluorine can enhance a molecule's metabolic stability and lipophilicity (its ability to dissolve in fats and lipids), which are crucial properties in drug design. researchgate.net For instance, fluorinated compounds are found in antibiotics, such as fluoroquinolones, and anticancer agents like 5-fluorouracil.
In materials science, the high thermal stability and chemical resistance of the carbon-fluorine bond are exploited in the creation of advanced polymers, such as fluoropolymers like Polytetrafluoroethylene (PTFE), and materials for organic light-emitting diodes (OLEDs). nih.govacs.org The presence of multiple fluorine atoms, as seen in the 1,3-difluoro arrangement of the target molecule, can further enhance these stabilizing effects. nih.govacs.org
Role of Allyl Aryl Ethers in Synthetic Strategy and Mechanistic Studies
Allyl aryl ethers are versatile intermediates in organic synthesis, primarily due to the reactivity of the allyl group. fiveable.me They are key substrates for a powerful carbon-carbon bond-forming reaction known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This reaction, a type of nih.govnih.gov-sigmatropic rearrangement, occurs when an allyl aryl ether is heated, causing the allyl group to migrate from the oxygen atom to an ortho-position on the aromatic ring, forming an o-allylphenol. libretexts.org
The mechanism is a concerted process that proceeds through a cyclic, six-membered transition state. libretexts.org This rearrangement is a highly reliable and stereospecific method for introducing allyl groups onto aromatic rings, which can then be further modified. organic-chemistry.org If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement. organic-chemistry.org The reaction conditions can be influenced by catalysts, such as zinc, to proceed under milder temperatures. benthamopenarchives.com The Claisen rearrangement is a fundamental tool for constructing complex molecules and has been applied in the synthesis of numerous natural products. acs.org
The synthesis of allyl aryl ethers themselves can be achieved through several methods, with the Williamson ether synthesis being the classic approach. fiveable.mersc.org More modern methods include palladium-catalyzed cross-coupling reactions. acs.orgrsc.org
Structural Contextualization for the Chemical Compound
The structure of 5-Allyl-1,3-difluoro-2-isobutoxybenzene integrates the features discussed above into a single molecule, suggesting a specific set of chemical properties and potential reactivity.
The core of the molecule is a 1,3-difluoro-2-isobutoxybenzene system. The two fluorine atoms, positioned meta to each other, exert a strong inductive electron-withdrawing effect on the benzene (B151609) ring. This electronic modification influences the ring's reactivity, particularly in reactions like electrophilic aromatic substitution. researchgate.net The isobutoxy group is an electron-donating ether group that can influence the regioselectivity of reactions on the ring.
The allyl group is located at the 5-position of the ring. This position makes it susceptible to undergo a Claisen rearrangement. Upon heating, it would be expected to migrate to one of the ortho positions (positions 4 or 6) relative to the ether oxygen, though the electronic and steric influence of the fluorine and isobutoxy groups would direct the outcome. rsc.org
Table 1: Physicochemical Properties of this compound and Related Analogues (Note: Data for the primary compound is limited and properties for the propoxy analogue are used for context)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Allyl-1,3-difluoro-2-propoxybenzene | C12H14F2O | 212.24 | 1443310-30-2 nih.gov |
| This compound | C13H16F2O | 226.26 | (Not Available) |
Structure
3D Structure
Properties
Molecular Formula |
C13H16F2O |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-methylpropoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)13(12(15)7-10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3 |
InChI Key |
AESROMFPFNJIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)CC=C)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Allyl 1,3 Difluoro 2 Isobutoxybenzene and Its Precursors
Construction of the 1,3-Difluorobenzene (B1663923) Core
The 1,3-difluorobenzene unit is a crucial structural motif in many pharmaceuticals and agrochemicals. guidechem.comgoogle.com Its synthesis can be approached through several routes, including the direct fluorination of benzene (B151609) derivatives, the manipulation of halogenated intermediates, and more advanced modern methods.
Regioselective Fluorination of Benzene Derivatives
Achieving specific substitution patterns on an aromatic ring is a central challenge in organic synthesis. Regioselective fluorination aims to introduce fluorine atoms at desired positions.
Nucleophilic Aromatic Substitution (SNA_r_): This method is effective when the benzene ring is "activated" by potent electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to a leaving group. nih.gov While direct difluorination of benzene is difficult to control, the fluorination of pre-functionalized rings is a viable strategy. For instance, the Finkelstein Reaction, which involves halogen exchange, can introduce fluorine, but it often requires high temperatures, long reaction times, and large quantities of fluorinating agents, which can limit its selectivity and application. chemicalbook.com
Electrophilic Fluorination: Direct fluorination of aromatic C-H bonds with elemental fluorine (F₂) is highly reactive and often leads to a mixture of products, making it difficult to achieve regioselectivity. jmu.edu Modern electrophilic fluorinating reagents offer better control but can still present challenges in directing the substitution to the desired positions.
Balz-Schiemann Reaction: A classical method for introducing fluorine into an aromatic ring involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from an aniline (B41778) precursor. chemicalbook.comjmu.edu While widely used, this multi-step process can have limitations, including low yields and the production of hazardous byproducts like boron trifluoride. chemicalbook.com Recent advancements have focused on improving this reaction, for example, by using continuous-flow reactors and photochemical decomposition to enhance safety and efficiency. researchgate.netacs.orgseqens.com
Synthesis of Halogenated Difluorobenzene Intermediates
A common and practical approach to synthesizing the 1,3-difluorobenzene core involves the use of readily available halogenated difluorobenzene precursors. These intermediates can be synthesized and then modified to yield the target structure.
One established route starts from 2,4-difluoroaniline, which undergoes diazotization followed by hydro-dediazotization to produce 1,3-difluorobenzene. chemicalbook.com This method offers mild reaction conditions and can provide good yields. chemicalbook.com Another pathway begins with 2,4-difluorochlorobenzene, which can be converted to 1,3-difluorobenzene through a series of reactions including nitration, fluorination, chlorination, and catalytic dechlorination. guidechem.comgoogle.com The catalytic elimination of chlorine or bromine from a 1,3-difluorohalobenzene in the presence of a palladium catalyst and hydrogen is an effective final step in this sequence. google.com
| Starting Material | Key Reactions | Advantages | Disadvantages |
| 2,4-Difluoroaniline | Diazotization, Hydro-dediazotization | Mild conditions, good yield chemicalbook.com | Diazonium salts can be unstable chemicalbook.com |
| 2,4-Difluorochlorobenzene | Catalytic Dechlorination (hydrogenolysis) | High conversion rates with appropriate catalysts (e.g., Pd/C) guidechem.comgoogle.com | Requires hydrogen gas under pressure google.com |
| 1,3-Dichlorobenzene | Direct C1/F Exchange | Shorter route | Requires drastic conditions, yields may be moderate google.com |
| 3-Fluoroaniline | Diazotization in presence of HF | Alternative route | Involves handling hazardous hydrogen fluoride (B91410) google.com |
Advanced Approaches to Polyfluorinated Aromatics
Recent research has focused on developing more efficient, safer, and environmentally benign methods for synthesizing fluorinated aromatic compounds.
Flow Chemistry: Continuous-flow reactors offer significant advantages for hazardous reactions like diazotization and fluorination. researchgate.net They improve heat and mass transfer, allowing for better temperature control and reducing the accumulation of unstable intermediates, thereby enhancing safety and yield. researchgate.netacs.org Photochemical fluorodediazoniation in a continuous flow mode has been shown to provide a cleaner reaction profile compared to thermal methods. seqens.com
Difluorocarbene Chemistry: An innovative approach involves the reaction of difluorocarbene with substituted cyclobutenes. jmu.edujmu.edu This method is unique because it results in a 1,3-difluorobenzene structure where the fluorine atoms are not adjacent, directly forming the desired meta-substitution pattern upon ring expansion. jmu.edujmu.edu
Modern Catalysis: The development of new catalytic systems continues to drive progress in this field. Organometallic, photochemical, and electrochemical strategies are being explored to create greener and more efficient pathways to polyfluorinated aromatics. researchgate.netrsc.org These modern methods aim to overcome the limitations of traditional syntheses, such as the use of harsh reagents and the generation of significant waste. researchgate.netrsc.org
Installation of the Isobutoxy Moiety via Etherification Reactions
Once the appropriately substituted phenolic core (e.g., 5-allyl-2,6-difluorophenol) is obtained, the isobutoxy group is introduced via an etherification reaction. The formation of this alkyl aryl ether linkage can be accomplished using several reliable methods.
Williamson Ether Synthesis in Alkyl Aryl Ether Formation
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. jk-sci.com The reaction involves the deprotonation of an alcohol (or phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile in an S_N_2 reaction with a primary alkyl halide. jk-sci.com
In the context of synthesizing 5-Allyl-1,3-difluoro-2-isobutoxybenzene, the precursor 5-allyl-2,6-difluorophenol would be treated with a base to form the corresponding phenoxide. This phenoxide then reacts with an isobutyl halide (e.g., isobutyl bromide) to form the desired ether.
Key Reaction Components:
Substrates: A phenol (B47542) and a primary alkyl halide.
Base: A strong base is typically used to deprotonate the phenol. Common choices for aryl ethers include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). jk-sci.com For dialkyl ethers, stronger bases like sodium hydride (NaH) are often employed. jk-sci.com
Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can minimize side reactions like elimination. jk-sci.com
Recent advancements have led to a catalytic Williamson ether synthesis (CWES) that can be performed at high temperatures (above 300 °C). acs.orgacs.orgresearchgate.net This "green" approach allows for the use of weaker, less toxic alkylating agents like alcohols or esters, avoiding the production of salt byproducts that characterize the traditional method. acs.orgresearchgate.net
| Parameter | Traditional Williamson Synthesis | Catalytic Williamson Synthesis (CWES) |
| Alkylation Agent | Strong (e.g., Alkyl Halides) jk-sci.com | Weak (e.g., Alcohols, Esters) acs.orgresearchgate.net |
| Base | Stoichiometric amounts of strong base jk-sci.com | Catalytic quantities of alkali metal salts acs.orgresearchgate.net |
| Temperature | Moderate | High (>300 °C) acs.org |
| Byproducts | Metal halide salts jk-sci.com | Water acs.org |
| Selectivity | High for primary halides | Can reach up to 99% acs.orgresearchgate.net |
Palladium-Catalyzed Cross-Coupling for Aryl Ether Linkages
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C-O bonds, offering broader substrate scope and greater functional group tolerance than classical methods. nih.gov Palladium-catalyzed Buchwald-Hartwig amination chemistry has been successfully adapted for the O-arylation of alcohols.
This method involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov For the synthesis of the target compound, this could involve coupling a precursor like 1-bromo-5-allyl-2,6-difluorobenzene with isobutanol.
A highly effective protocol for this transformation uses the commercially available precatalyst tBuBrettPhos Pd G3 with cesium carbonate (Cs₂CO₃) as the base in a solvent like toluene. nih.govacs.org This system demonstrates excellent functional group tolerance and is compatible with both electron-rich and electron-poor aryl halides. nih.govacs.org The reactions often proceed rapidly, making them highly efficient. nih.govacs.org The choice of ligand is critical for achieving high yields, especially when coupling with more challenging secondary alcohols. nih.govorganic-chemistry.org
| Catalyst/Ligand System | Base | Substrates | Key Features |
| tBuBrettPhos Pd G3 | Cs₂CO₃ | (Hetero)aryl bromides and fluorinated alcohols | Short reaction time, excellent functional group tolerance nih.govacs.org |
| Biaryl Phosphine Ligands | NaOt-Bu | (Hetero)aryl chlorides and secondary alcohols | Efficient coupling with near-equimolar amounts of alcohol nih.gov |
| Bulky Di-1-adamantyl-substituted Bipyrazolylphosphine Ligand | K₃PO₄ | Aryl bromides/chlorides and primary alcohols | High yields, excellent selectivity for primary alcohols organic-chemistry.org |
Sulfonyl Transfer Reactions in Ether Synthesis
The formation of the isobutoxy aryl ether is a critical step in the synthesis of the target molecule. While the classical Williamson ether synthesis is a common method, it often requires harsh conditions. wvu.edumasterorganicchemistry.comjk-sci.comwikipedia.org A notable alternative is the sulfonyl transfer reaction, which provides a general and effective route to aryl ethers from primary or secondary alcohols and aryl mesylates under basic conditions. acs.orgnih.govresearchgate.net
This reaction proceeds via a sulfonyl-transfer mechanism and offers an advantage in multistep syntheses where an aryl mesylate can first serve as a protecting group for a phenol and subsequently as an activating group for ether formation. acs.orgnih.gov The reaction is typically carried out using bases such as sodium tert-butoxide (NaOt-Bu) in acetonitrile (B52724) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). acs.org Studies comparing this method to the Mitsunobu reaction have shown comparable or improved yields for certain substrates, with the added benefit of avoiding the poor atom economy and potentially hazardous byproducts associated with Mitsunobu reagents like DEAD (diethyl azodicarboxylate). acs.org
The general mechanism involves the reaction of an alcohol with an aryl mesylate, facilitated by a base. This approach is compatible with a range of functional groups, making it a versatile tool for constructing aryl ether linkages. rsc.org
Table 1: Representative Conditions for Sulfonyl Transfer in Aryl Ether Synthesis acs.org
| Entry | Aryl Mesylate | Alcohol | Base / Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenyl mesylate | Isobutanol | NaOt-Bu / CH₃CN | 80 | 63-77 |
| 2 | o-Methylphenyl mesylate | Isobutanol | NaOt-Bu / CH₃CN | 80 | 77 |
| 3 | p-Methoxyphenyl mesylate | Isobutanol | NaOt-Bu / CH₃CN | 80 | 77 |
| 4 | p-Cyanophenyl mesylate | Isobutanol | Cs₂CO₃ / DMF | 100 | 61 |
Introduction of the Allyl Group onto the Aromatic System
The introduction of the allyl group is a key transformation for reaching the final compound structure. This can be achieved through various organic reactions, with strategies focusing on either direct allylation of the aromatic ring or a rearrangement of an allyl-functionalized precursor.
A primary and powerful strategy for introducing an allyl group to a phenolic compound is the Claisen rearrangement. This reaction involves the thermal libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether to produce an o-allylphenol. libretexts.orglibretexts.orgorganic-chemistry.org The process is intramolecular and proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org The initial rearrangement yields a non-aromatic dienone intermediate, which quickly tautomerizes to the more stable phenolic form, thereby restoring aromaticity. libretexts.org
For the synthesis of the target compound, a plausible route involves the initial preparation of 1-allyloxy-3,5-difluoro-2-isobutoxybenzene. This precursor would be synthesized via a Williamson ether synthesis or a sulfonyl transfer reaction between an appropriate difluoro-isobutoxy-phenol and an allyl halide. google.com Subsequent heating of this allyl ether would induce the Claisen rearrangement, moving the allyl group to one of the ortho positions (C5 in this case) to form the desired this compound skeleton. The reaction is typically performed at high temperatures, often exceeding 200°C. libretexts.orglibretexts.org
While the target compound, this compound, is achiral, the methodologies for enantioselective synthesis of allyl aryl ethers are relevant for creating chiral analogues and demonstrate advanced catalytic control. Enantioselective palladium-catalyzed allylic substitution is a prominent method for forming chiral C–O bonds. acs.org
These reactions often employ chiral ligands to control the stereochemical outcome. For instance, palladium complexes can catalyze the reaction between various phenols and α,α-disubstituted allylic carbonates to yield tertiary allylic aryl ethers with high enantioselectivity (up to 92% ee). acs.org The choice of ligand, such as specific monophosphoramidites, is crucial for achieving high regio- and enantioselectivities. acs.org Cooperative catalysis, combining a palladium source like Pd₂(dba)₃ with a chiral phosphoric acid, has also been successfully used for the enantioselective 1,1-diarylation of allyl sulfones, showcasing a powerful method for creating remote stereocenters. oaepublish.com
Table 2: Examples of Catalytic Systems for Enantioselective C-O Bond Formation
| Catalyst System | Ligand Type | Reaction Type | Application | Ref |
| Palladium(II) | Monophosphoramidite | Allylic Amination/Etherification | Synthesis of N-alkyl/aryl allyl amines and ethers | acs.org |
| Pd₂(dba)₃ / Chiral Phosphoric Acid | SPINOL-derived | 1,1-Diarylation | Synthesis of chiral sulfones with 1,1-diarylalkane motifs | oaepublish.com |
Convergent and Divergent Synthetic Strategies for the Chemical Compound
The assembly of a multifunctional molecule like this compound can be approached through different strategic plans, primarily convergent or divergent synthesis. researchgate.net
A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. researchgate.netresearchgate.net For the target compound, this would entail:
Fragment A Synthesis: Preparation of a 4-allyl-2,6-difluorophenol intermediate. This could be achieved by the Claisen rearrangement of allyl 2,6-difluorophenyl ether.
Fragment B Synthesis: Activation of isobutanol, for example, by converting it to isobutyl bromide.
A divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures. wikipedia.orgcrimsonpublishers.com This is particularly useful for creating a library of analogues for structure-activity relationship studies. A possible divergent route could be:
Core Synthesis: Prepare 1,3-difluoro-2-isobutoxybenzene from 2,6-difluorophenol (B125437) and an isobutyl halide.
Functionalization: This core molecule can then undergo various reactions. To obtain the target, an electrophilic aromatic substitution such as Friedel-Crafts allylation could be attempted to install the allyl group. Alternatively, the core could be brominated and then subjected to a metal-catalyzed cross-coupling reaction with an allyl-containing reagent.
Diversification: The same 1,3-difluoro-2-isobutoxybenzene core could be subjected to different functionalization reactions (e.g., nitration, acylation, halogenation) to produce a diverse range of derivatives. nih.gov
Novel Catalytic Systems in the Synthesis of Related Fluorinated Ethers
The field of organofluorine chemistry is rapidly advancing, with novel catalytic systems offering milder and more selective routes to fluorinated compounds. nih.gov These modern methods are highly relevant to the synthesis of fluorinated ethers like the target molecule.
Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-F bonds and for the functionalization of aromatic compounds under mild conditions. mdpi.com Catalysts such as acridinium (B8443388) salts can be used for the direct fluorination of arenes. mdpi.com Transition metal catalysis also plays a crucial role. For instance, palladium-catalyzed fluorination of aryl triflates using cesium fluoride (CsF) has been developed, providing a route to fluorinated aromatics. beilstein-journals.org
For the construction of the ether linkage, catalytic variants of the Williamson ether synthesis have been developed that can utilize weaker alkylating agents. jk-sci.com In the broader context of synthesizing fluorinated building blocks, catalytic methods for enantioselective C-F bond formation are of high importance. researchgate.netresearchgate.net This includes organocatalytic and phase-transfer catalytic methods that allow for the stereocontrolled incorporation of fluorine into organic molecules. researchgate.netnih.gov Furthermore, copper-catalyzed nucleophilic addition of fluorinated reagents represents a state-of-the-art method for creating C-C bonds in the synthesis of complex fluorinated molecules. acs.org These advanced catalytic systems offer potential improvements in efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. mdpi.comrsc.org
Reaction Mechanisms and Intramolecular Rearrangements of 5 Allyl 1,3 Difluoro 2 Isobutoxybenzene
Mechanistic Pathways of Ether Formation
The synthesis of the isobutoxybenzene moiety in the target molecule involves the formation of an aryl ether. This can be achieved through several strategic approaches, primarily revolving around nucleophilic substitution reactions or modern transition metal-catalyzed cross-coupling methods.
Nucleophilic aromatic substitution (SNAr) provides a classical and direct route to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing a precursor to 5-Allyl-1,3-difluoro-2-isobutoxybenzene, the fluorine atoms on the benzene (B151609) ring can act as activating groups, rendering the aromatic core susceptible to attack by a nucleophile.
The SNAr mechanism typically proceeds in two steps:
Nucleophilic Attack: An alkoxide, such as sodium isobutoxide, attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group. This step is generally the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group from the ipso-carbon. In fluorinated aromatics, a fluoride (B91410) ion can be displaced.
The presence of strong electron-withdrawing groups, like nitro groups or multiple fluorine atoms, is crucial for the stabilization of the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.com While direct SNAr on a difluorinated ring is plausible, a more common approach for this specific substitution pattern would be the Williamson ether synthesis. This involves the deprotonation of a corresponding phenol (B47542) (e.g., 3,5-difluoro-4-allylphenol) to form a more potent phenoxide nucleophile, which then displaces a halide from an alkyl halide (e.g., isobutyl bromide) via an SN2 mechanism. However, for aryl ether synthesis in general, the SNAr pathway remains a key mechanistic concept, especially for highly fluorinated substrates. acs.org
Interactive Data Table: Comparison of Aryl Ether Synthesis Methods
| Method | Mechanism | Key Features | Typical Substrates |
| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Requires electron-poor aromatic ring; Rate-determining formation of Meisenheimer complex. | Aryl halides/fluorides with strong electron-withdrawing groups (e.g., -NO2, -CF3, multiple halogens). |
| Williamson Ether Synthesis | SN2 | Involves an alkoxide/phenoxide nucleophile attacking an alkyl halide. | Phenols and primary alkyl halides. Prone to elimination with secondary/tertiary halides. |
| Transition Metal Catalysis | Oxidative Addition/ Reductive Elimination | Broad substrate scope; mild reaction conditions; uses catalysts like Pd, Cu, Ni. | Wide range of aryl halides/triflates and alcohols/phenols. |
Modern synthetic chemistry heavily relies on transition metal catalysis for the construction of C-O bonds in aryl ethers, overcoming many limitations of classical methods. researchgate.netorganic-chemistry.org Palladium-, copper-, and nickel-based catalysts are prominent in these transformations, often referred to as Buchwald-Hartwig amination or Ullmann condensation-type reactions. nih.govacs.org
The generalized catalytic cycle for a palladium-catalyzed C-O cross-coupling reaction typically involves the following key steps:
Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) undergoes oxidative addition to an aryl halide (Ar-X), forming a higher-valent organometallic intermediate (e.g., Ar-Pd(II)-X). google.com
Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the metal center. In the presence of a base, the alcohol is deprotonated to form an alkoxide, which then replaces the halide ligand on the metal complex.
Reductive Elimination: The aryl and alkoxide groups on the metal center couple and are eliminated from the coordination sphere, forming the desired aryl ether (Ar-O-R) and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. google.com
Copper-catalyzed Ullmann reactions follow a similar, though mechanistically distinct, pathway. These methods are valued for their broad substrate scope, functional group tolerance, and applicability to non-activated aryl halides, providing a versatile and powerful tool for constructing complex molecules like the target compound. nih.govresearchgate.net
The Claisen Rearrangement of Allyl Aryl Ethers
Once an allyl aryl ether is formed, it can undergo a fascinating intramolecular transformation known as the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction involves the thermal or Lewis acid-catalyzed conversion of an allyl aryl ether to an o-allylphenol. libretexts.orgorganic-chemistry.org
The Claisen rearrangement is a prime example of a -sigmatropic rearrangement, a class of pericyclic reactions that proceed through a highly ordered, cyclic transition state. wikipedia.org The mechanism is concerted, meaning that all bond breaking and bond formation occur in a single, continuous step. byjus.com
The key features of this mechanism are:
Cyclic Transition State: The reaction proceeds through a six-membered, chair-like transition state involving the six electrons (two from the C=C bond of the allyl group, two from a C=C bond of the aromatic ring, and two from the C-O sigma bond). libretexts.orgjove.com
Bond Reorganization: Simultaneously, the C-O bond of the ether is cleaved, and a new C-C bond is formed between the terminal carbon (C3) of the allyl group and the ortho-position of the aromatic ring. libretexts.org
Intermediate Formation: This concerted step disrupts the aromaticity of the ring, leading to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.org
Rearomatization: The dienone intermediate rapidly undergoes tautomerization (a proton shift) to restore the highly stable aromatic ring, yielding the final o-allylphenol product. libretexts.org
Evidence for this intramolecular, concerted mechanism comes from isotopic labeling studies. When the terminal carbon of the allyl group is labeled (e.g., with ¹⁴C), it is found to be the carbon that exclusively bonds to the aromatic ring in the product. libretexts.org
While the thermal Claisen rearrangement is well-described by a concerted mechanism, the reaction can be significantly accelerated by catalysts, particularly Lewis acids, which may promote pathways with more ionic character. unacademy.comescholarship.orgnih.gov
Zinc powder, for instance, has been shown to effectively catalyze the Claisen rearrangement under milder conditions. benthamopenarchives.com A plausible ionic mechanism proposes that the Lewis acidic zinc catalyst coordinates to the lone pair of electrons on the ether oxygen. This coordination polarizes the C-O bond, creating a partial positive charge on the oxygen and inducing a more polar transition state. benthamopenarchives.com This polarization facilitates the electronic reorganization required for the rearrangement. Other Lewis acids, such as certain aluminum and boron compounds, as well as Brønsted acids, can also enhance the reaction rate, often by stabilizing a transition state with significant charge separation. wikipedia.orgnih.gov The reaction is also accelerated in polar and hydrogen-bonding solvents, which can stabilize the polar transition state. wikipedia.orgunacademy.com
Interactive Data Table: Catalysts and Conditions for Claisen Rearrangement
| Condition/Catalyst | Proposed Effect | Typical Temperature | Reference |
| Thermal (Uncatalyzed) | Pericyclic concerted mechanism | >200 °C | organic-chemistry.org |
| Lewis Acids (e.g., BCl3, AlCl3) | Polarization of C-O bond, stabilization of polar transition state | Room temp. to moderate heat | wikipedia.orgunacademy.com |
| Zinc Powder | Coordination to ether oxygen, promotion of ionic pathway | ~55 °C | benthamopenarchives.com |
| Borate Salts | Generation of cationic intermediates, charge-accelerated rearrangement | Room temperature | escholarship.orgnih.gov |
| Polar/H-bonding Solvents | Stabilization of polar transition state | Varies | wikipedia.org |
The substituents on the aromatic ring can exert significant electronic and steric influences on the Claisen rearrangement. In a hypothetical precursor like 1-allyloxy-3,5-difluoro-2-isobutoxybenzene, the fluoro and isobutoxy groups would modulate the reactivity.
Steric Effects: The bulky isobutoxy group, positioned ortho to a potential rearrangement site, could introduce steric hindrance. This could disfavor the formation of the necessary chair-like transition state, potentially slowing the reaction or directing the rearrangement to the less hindered ortho-position. The interplay between steric and electronic factors ultimately dictates the specific outcome and rate of the rearrangement.
Reactivity Profiling of the Allyl Moiety
The allyl group, an alkene appended to the benzene ring, is a site of high electron density, making it susceptible to attack by electrophiles and a versatile handle for carbon-carbon bond formation through metathesis reactions.
The double bond of the allyl group readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon, due to the formation of a more stable secondary carbocation adjacent to the benzene ring.
Key examples of such reactions include:
Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate to form a haloalkane.
Hydration: In the presence of a strong acid catalyst and water, an alcohol is formed by the addition of H and OH across the double bond.
Table 1: Predicted Products of Electrophilic Addition to the Allyl Group
| Reaction Type | Reagent(s) | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in CCl₄ | 5-(2,3-Dibromopropyl)-1,3-difluoro-2-isobutoxybenzene |
| Hydrobromination | HBr | 5-(2-Bromopropyl)-1,3-difluoro-2-isobutoxybenzene |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-2-ol |
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. csbsju.edusigmaaldrich.com The terminal alkene of the allyl group in this compound can participate in several types of metathesis reactions, catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. organicchemistrytutor.com
Cross-Metathesis (CM): This intermolecular reaction involves the exchange of substituents between the allyl group and another olefin. It is a versatile method for creating more complex substituted alkenes. researchgate.net The success and stereoselectivity (E/Z) of the reaction depend on the catalyst and the reaction partner. acs.org
Ring-Closing Metathesis (RCM): If a second alkene functionality is introduced elsewhere in the molecule, RCM can be employed to form a cyclic structure. For instance, modification of the isobutoxy group to include a terminal alkene could enable the formation of a macrocycle. RCM is driven by the formation of a stable cyclic alkene and the release of a volatile small olefin like ethylene. organicchemistrytutor.com
Intramolecular cyclization can also be promoted under different conditions. For example, acid-catalyzed cyclization could occur, where the alkene attacks an activated position on the electron-rich aromatic ring, potentially leading to the formation of a fused ring system like a chromane (B1220400) derivative, although the deactivating effect of the fluorine atoms might hinder this pathway. researchgate.netnih.gov
Table 2: Common Catalysts for Olefin Metathesis
| Catalyst Name | Generation | Key Features |
|---|---|---|
| Grubbs' Catalyst | First | High functional group tolerance, stable in air. |
| Grubbs' Catalyst | Second | Higher activity, effective for less reactive olefins. |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxybenzylidene ligand, increased stability and recyclability. researchgate.net |
| Schrock's Catalyst | N/A | Molybdenum-based, highly active but sensitive to air and moisture. |
Aromatic Reactivity of the 1,3-Difluorobenzene (B1663923) System
The benzene ring is substituted with four groups: two fluorine atoms, an allyl group, and an isobutoxy group. The interplay of their electronic effects determines the reactivity and regioselectivity of aromatic substitution reactions.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comyoutube.com The substituents on the ring determine its reactivity and the position of the incoming electrophile.
Fluorine Atoms: Fluorine is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards EAS compared to benzene. csbsju.eduwikipedia.org However, fluorine also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. csbsju.edulibretexts.org For fluorine, the inductive deactivation is strong, but the resonance effect still controls the orientation. wikipedia.orgresearchgate.net
Isobutoxy Group: The oxygen atom of the isobutoxy group is a strong resonance donor (+M) and a weak inductive withdrawer (-I). The resonance effect dominates, making it a strong activating group and an ortho, para-director. organicchemistrytutor.comchemistrytalk.org
Allyl Group: As an alkyl group, the allyl substituent is a weak activating group through an inductive effect (+I) and is also an ortho, para-director.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -F | C1, C3 | -I > +M | Deactivating | Ortho, Para |
| -OCH₂(CH₃)₂ | C2 | +M > -I | Strongly Activating | Ortho, Para |
| -CH₂CH=CH₂ | C5 | +I | Weakly Activating | Ortho, Para |
While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. acs.orgreddit.com The fluorine atoms on the ring are strongly electron-withdrawing and can activate the ring for nucleophilic attack.
The SNAr mechanism involves two steps:
Nucleophilic Attack: A nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Loss of Leaving Group: The leaving group departs, restoring the aromaticity of the ring.
In this compound, the fluorine atoms themselves could serve as leaving groups. The presence of two such groups enhances the electrophilicity of the ring carbons to which they are attached. A strong nucleophile (e.g., an alkoxide or an amine) could potentially displace one of the fluorine atoms, particularly under forcing conditions (high temperature and pressure). The reaction is more likely if additional electron-withdrawing groups are present on the ring. researchgate.netnih.gov Unlike EAS, SNAr is favored by groups that can stabilize the negative charge of the Meisenheimer intermediate. nih.govacs.org
Table 4: Comparison of Electrophilic vs. Nucleophilic Aromatic Substitution
| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|
| Attacking Species | Electrophile (e.g., NO₂⁺, Br⁺) | Nucleophile (e.g., OH⁻, NH₂) |
| Ring Requirement | Activated by electron-donating groups | Deactivated (made electron-poor) by electron-withdrawing groups |
| Intermediate | Carbocation (Arenium ion) | Carbanion (Meisenheimer complex) |
| Leaving Group | H⁺ | A good leaving group (e.g., F⁻, Cl⁻) |
Transformations Involving the Isobutoxy Group
The isobutoxy group is an ether linkage, which is generally stable and unreactive. However, under specific and typically harsh conditions, it can be cleaved.
The most common transformation is ether cleavage using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen, making it a good leaving group (an alcohol). A nucleophile (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms.
In the case of an aryl alkyl ether like this one, the cleavage occurs specifically at the alkyl-oxygen bond. The carbon-oxygen bond of the aromatic ring is stronger due to the sp² hybridization of the carbon and resonance effects, making it resistant to nucleophilic attack. Therefore, the nucleophile will attack the isobutyl group's carbon atom that is bonded to the oxygen.
The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group. libretexts.orgmasterorganicchemistry.com Since the isobutyl group is a primary alkyl group, the cleavage will proceed via an Sₙ2 mechanism, where the halide ion attacks the primary carbon, displacing the difluorinated phenol as the leaving group. This reaction would yield 5-allyl-1,3-difluorophenol and isobutyl halide.
Table 5: Reagents for Aryl Alkyl Ether Cleavage
| Reagent(s) | Conditions | Products |
|---|---|---|
| HBr (concentrated) | Heat | 5-Allyl-1,3-difluorophenol + Isobutyl bromide |
| HI (concentrated) | Heat | 5-Allyl-1,3-difluorophenol + Isobutyl iodide |
| BBr₃ | Room Temperature, CH₂Cl₂ | 5-Allyl-1,3-difluorophenol + Isobutyl bromide (after workup) |
| BCl₃ | Low Temperature | 5-Allyl-1,3-difluorophenol + Isobutyl chloride (after workup) |
Derivatization and Functionalization Strategies for 5 Allyl 1,3 Difluoro 2 Isobutoxybenzene
Chemical Modifications of the Allyl Side Chain
The allyl group is a versatile functional handle that can be readily transformed into a variety of other functionalities through well-established chemical reactions.
Hydrogenation and Oxidation Reactions
Hydrogenation of the allyl double bond can yield the corresponding propyl-substituted derivative, a transformation that alters the electronic and steric profile of the molecule. This reaction is typically achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Conversely, oxidation of the allyl group can lead to a range of products depending on the reagents and conditions employed. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide, a valuable intermediate for further nucleophilic ring-opening reactions. More aggressive oxidation, such as ozonolysis followed by a reductive or oxidative workup, can cleave the double bond to produce an aldehyde or a carboxylic acid, respectively. Dihydroxylation using osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) can produce the corresponding diol.
Table 1: Potential Products from Hydrogenation and Oxidation of the Allyl Side Chain
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| 5-Allyl-1,3-difluoro-2-isobutoxybenzene | H₂, Pd/C | 1,3-Difluoro-2-isobutoxy-5-propylbenzene |
| This compound | m-CPBA | 2-((3,5-Difluoro-4-isobutoxyphenyl)methyl)oxirane |
| This compound | 1. O₃; 2. DMS | 2-(3,5-Difluoro-4-isobutoxyphenyl)acetaldehyde |
| This compound | OsO₄, NMO | 1-(3,5-Difluoro-4-isobutoxyphenyl)propane-1,2-diol |
Halogenation and Hydrohalogenation of the Alkene
The double bond of the allyl group is also susceptible to the addition of halogens and hydrogen halides. Halogenation with bromine (Br₂) or chlorine (Cl₂) would result in the formation of a vicinal dihalide. Hydrohalogenation with reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) would proceed via Markovnikov or anti-Markovnikov addition depending on the reaction conditions, yielding a halogenated propyl side chain. These halogenated derivatives serve as excellent precursors for subsequent nucleophilic substitution or elimination reactions.
Table 2: Potential Products from Halogenation and Hydrohalogenation of the Allyl Side Chain
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| This compound | Br₂ | 5-(2,3-Dibromopropyl)-1,3-difluoro-2-isobutoxybenzene |
| This compound | HBr, peroxides | 5-(3-Bromopropyl)-1,3-difluoro-2-isobutoxybenzene |
| This compound | HBr | 5-(2-Bromopropyl)-1,3-difluoro-2-isobutoxybenzene |
Functionalization of the Difluorobenzene Core
The difluorobenzene core, while relatively inert, can be functionalized through several powerful synthetic methodologies.
Directed Ortho-Metalation and Subsequent Electrophilic Trapping
The isobutoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. uwindsor.caharvard.edu This generates a potent aryllithium intermediate that can be trapped by a wide array of electrophiles, enabling the introduction of various substituents at the C-6 position. The fluorine atoms on the ring can also influence the regioselectivity of this process. Potential electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.
Cross-Coupling Reactions at Aryl Halide Precursors
To employ cross-coupling strategies, an aryl halide precursor of this compound is required. For instance, a bromo or iodo substituent could be introduced onto the aromatic ring. This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. researchgate.net These reactions are invaluable for the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, vinyl, or alkynyl groups to the difluorobenzene core.
Table 3: Illustrative Cross-Coupling Reactions from an Aryl Halide Precursor
| Precursor | Coupling Partner | Reaction Type | Potential Product |
|---|---|---|---|
| 5-Allyl-6-bromo-1,3-difluoro-2-isobutoxybenzene | Phenylboronic acid | Suzuki Coupling | 5-Allyl-1,3-difluoro-2-isobutoxy-6-phenylbenzene |
| 5-Allyl-6-iodo-1,3-difluoro-2-isobutoxybenzene | Tributyl(vinyl)stannane | Stille Coupling | 5-Allyl-1,3-difluoro-2-isobutoxy-6-vinylbenzene |
| 5-Allyl-6-bromo-1,3-difluoro-2-isobutoxybenzene | Phenylacetylene | Sonogashira Coupling | 5-Allyl-1,3-difluoro-2-isobutoxy-6-(phenylethynyl)benzene |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) has emerged as a powerful tool for modifying complex molecules at a late point in a synthetic sequence. For this compound, C-H activation strategies could potentially be employed to introduce new functional groups directly onto the aromatic ring. While challenging due to the presence of multiple C-H bonds, careful selection of catalysts and directing groups could enable regioselective functionalization, providing a more efficient route to novel derivatives compared to traditional multi-step syntheses.
Transformations at the Ether Linkage
The isobutoxy group in this compound represents a key site for functionalization, primarily through cleavage of the ether bond. This transformation converts the ether into a phenol (B47542), which can then serve as a versatile intermediate for further derivatization. The ether linkage in aryl alkyl ethers is generally stable, but can be cleaved using specific and potent chemical reagents. wikipedia.org Research into the cleavage of analogous aryl ethers provides a strong basis for predicting the reactivity of this specific compound.
The most common and effective method for the cleavage of aryl alkyl ethers is the use of strong Lewis acids, with boron tribromide (BBr3) being a prominent reagent for this purpose. tandfonline.comgvsu.eduacs.orgresearchgate.net This reagent is widely utilized for the dealkylation of aryl ethers to yield the corresponding phenols. tandfonline.comejbps.com The reaction proceeds by the formation of an adduct between the Lewis acidic boron center and the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. gvsu.edu In the context of this compound, treatment with boron tribromide would be expected to yield 5-allyl-1,3-difluorophenol.
Another established method for ether cleavage involves the use of strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, which turns the isobutoxy group into a good leaving group. libretexts.org Subsequent nucleophilic attack by the halide ion on the alkyl carbon results in the formation of a phenol and an alkyl halide. libretexts.org For this compound, this would produce 5-allyl-1,3-difluorophenol and isobutyl bromide or isobutyl iodide, depending on the acid used. It is important to note that cleavage of the aryl C-O bond does not occur due to the high energy of the phenyl cation intermediate, meaning an aryl halide and an alcohol are not the expected products. libretexts.orglibretexts.org
A potential consideration when using boron tribromide with allyl-substituted aryl ethers is the possibility of a side reaction involving the allyl group. Studies on related allyl aryl ethers have shown that, in addition to ether cleavage, hydrobromination of the allylic double bond can occur. ejbps.com This would lead to the formation of a bromoalkyl phenol derivative. The regioselectivity of this addition would likely follow Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the former double bond. libretexts.org
The resulting phenol from these cleavage reactions is a valuable synthetic intermediate. The hydroxyl group can be further functionalized through various reactions, such as alkylation, acylation, or silylation, allowing for the introduction of a wide range of functional groups. nih.govlibretexts.org
The following table summarizes the primary transformations at the ether linkage of this compound based on established methodologies for analogous compounds.
| Reagent | Conditions | Expected Major Product(s) | Reaction Type |
| Boron Tribromide (BBr3) | Inert solvent (e.g., Dichloromethane), low temperature | 5-allyl-1,3-difluorophenol | Ether Cleavage |
| Hydrobromic Acid (HBr) | Aqueous solution, heat | 5-allyl-1,3-difluorophenol, Isobutyl bromide | Ether Cleavage |
| Hydroiodic Acid (HI) | Aqueous solution, heat | 5-allyl-1,3-difluorophenol, Isobutyl iodide | Ether Cleavage |
Structure Activity Relationship Sar Studies: Methodological and Theoretical Frameworks for Fluorinated Aryl Ethers
Principles of Substituent Effects in Fluorinated Aromatic Systems
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. stackexchange.comstackexchange.com This effect decreases the electron density of the aromatic system, which can influence its reactivity and interactions with biological macromolecules. stackexchange.com The -I effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance. csbsju.edu
| Effect | Description | Impact on Aromatic Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases overall electron density, making the ring less nucleophilic. |
| Resonance Effect (+R) | Donation of a lone pair of electrons into the aromatic π-system. | Increases electron density at the ortho and para positions. |
The isobutoxy and allyl groups contribute significantly to the steric and conformational profile of 5-Allyl-1,3-difluoro-2-isobutoxybenzene.
The isobutoxy group , being a bulky substituent, can exert considerable steric hindrance. mdpi.comresearchgate.net This steric bulk can influence the molecule's ability to adopt a planar conformation and may restrict its access to the binding sites of biological targets. The conformation of the isobutyl side chain itself can be influenced by its interactions with adjacent substituents on the aromatic ring. researchgate.net The presence of bulky groups can lead to increased strain and reduced conformational flexibility, which in turn affects the molecule's stability and reactivity.
The allyl group , while less bulky than the isobutoxy group, also contributes to the steric environment of the molecule. Its conformational flexibility allows it to adopt various spatial arrangements, which can be crucial for optimal interaction with a receptor. The presence of the double bond in the allyl group also introduces potential for different types of chemical interactions. Aromatic interactions, such as π-stacking and CH–π interactions, can play a role in controlling stereoselectivity in reactions and influencing conformational equilibria. nih.gov
| Group | Key Influences |
| Isobutoxy | Significant steric hindrance, potential to restrict conformational flexibility, influences molecular stability. mdpi.comresearchgate.net |
| Allyl | Contributes to the steric profile, offers conformational flexibility, potential for specific chemical interactions via its double bond. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. researchgate.net For fluorinated aryl ethers, QSAR models can be developed to correlate specific structural features with observed biological effects. These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors. nih.gov
The process typically involves:
Data Set Preparation: Assembling a collection of structurally related compounds with measured biological activity.
Descriptor Calculation: Computing a wide array of molecular descriptors for each compound, which can include electronic, steric, hydrophobic, and topological properties.
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: Assessing the predictive power and robustness of the developed model using internal and external validation techniques.
For polyhalogenated diphenyl ethers, 3D-QSAR studies have indicated that steric effects and hydrophobicity have a significant impact on their binding affinities. nih.gov
Ligand Efficiency and Design Principles for Substituted Aromatic Systems
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule to its target on a per-atom basis. wikipedia.org It is a valuable tool for optimizing lead compounds by focusing on maximizing binding affinity while minimizing molecular size. core.ac.uk LE is calculated as the binding energy (related to potency, e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms. wikipedia.org
Other related metrics include:
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (e.g., LogP), aiming to improve efficacy while maintaining favorable pharmacokinetic properties. acs.org
Binding Efficiency Index (BEI): Calculated as the pKi, pKd, or pIC50 divided by the molecular weight in kDa. wikipedia.org
Surface-Binding Efficiency Index (SEI): This is the pKi, pKd, or pIC50 divided by the polar surface area (PSA). wikipedia.org
These efficiency indices guide the design of new analogs by highlighting which structural modifications lead to the most significant improvements in binding affinity relative to the increase in molecular size or lipophilicity. nih.gov For substituted aromatic systems, these principles help in the rational design of compounds with improved potency and drug-like properties.
| Metric | Formula | Purpose |
| Ligand Efficiency (LE) | 1.4(−log IC50)/N | Measures binding energy per non-hydrogen atom. wikipedia.org |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - LogP | Balances potency with lipophilicity. acs.org |
| Binding Efficiency Index (BEI) | pIC50 / (Molecular Weight in kDa) | Relates potency to molecular weight. wikipedia.org |
| Surface-Binding Efficiency Index (SEI) | pIC50 / (PSA / 100) | Connects potency to the polar surface area. wikipedia.org |
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of Fluorinated Aryl Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For fluorinated molecules, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR for Complete Structural Assignment
A combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms in the 5-Allyl-1,3-difluoro-2-isobutoxybenzene molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum for this compound would be expected to show distinct signals for the protons of the allyl group, the isobutoxy group, and the aromatic ring. The aromatic proton will appear as a multiplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of fluorine atoms significantly influences the chemical shifts of the aromatic carbons to which they are attached, and also induces C-F coupling, which can be observed in the spectrum.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment. alfa-chemistry.com For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring, with their coupling to each other and to the neighboring proton being observable.
To illustrate the expected NMR data for this compound, the following table presents hypothetical chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹⁹F Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 (m) | 110 - 115 | N/A |
| Allyl CH | 5.9 - 6.1 (m) | 130 - 135 | N/A |
| Allyl CH₂ (vinyl) | 5.0 - 5.2 (m) | 115 - 120 | N/A |
| Allyl CH₂ (alkyl) | 3.3 - 3.5 (d) | 35 - 40 | N/A |
| Isobutoxy OCH₂ | 3.8 - 4.0 (d) | 70 - 75 | N/A |
| Isobutoxy CH | 2.0 - 2.2 (m) | 28 - 32 | N/A |
| Isobutoxy CH₃ | 0.9 - 1.1 (d) | 18 - 22 | N/A |
| Aromatic C-F | N/A | 155 - 165 (dd) | -110 to -140 |
| Aromatic C-O | N/A | 145 - 155 | N/A |
| Aromatic C-Allyl | N/A | 135 - 140 | N/A |
Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which helps to identify adjacent protons. For this compound, COSY would show correlations within the allyl group (between the CH and CH₂ protons) and within the isobutoxy group (between the OCH₂, CH, and CH₃ protons). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signal would correlate with its attached carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is vital for piecing together the molecular fragments. For example, it would show correlations between the protons of the isobutoxy CH₂ group and the aromatic carbon to which the oxygen is attached, confirming the ether linkage.
Impact of Fluorine on NMR Spectral Resolution
The presence of fluorine atoms has a significant impact on the NMR spectra of this compound. Fluorine is a spin-1/2 nucleus with a high gyromagnetic ratio, leading to several observable effects. researchgate.net
The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, often leading to higher resolution and less spectral overlap compared to ¹H NMR. alfa-chemistry.com The strong electronegativity of fluorine influences the electron density of the surrounding atoms, causing significant shifts in both ¹H and ¹³C spectra. Furthermore, the coupling between fluorine and both protons and carbons (J-coupling) provides valuable structural information. These couplings can occur over several bonds, aiding in the assignment of atoms, particularly in the aromatic ring. The magnitude of these coupling constants can also provide insights into the geometry of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound.
Below is a table detailing the expected HRMS data for the target molecule.
| Ion | Formula | Calculated m/z | Hypothetical Observed m/z |
| [M+H]⁺ | C₁₃H₁₅F₂O⁺ | 225.1085 | 225.1082 |
| [M+Na]⁺ | C₁₃H₁₄F₂ONa⁺ | 247.0904 | 247.0901 |
Tandem Mass Spectrometry for Structural Characterization
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups.
For this compound, characteristic fragmentation pathways would likely involve the loss of the allyl group or the isobutoxy group. For instance, the cleavage of the ether bond could result in fragments corresponding to the isobutoxy cation or the allyl-difluorophenol radical cation. The analysis of these fragments helps to confirm the presence and location of the substituents on the aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of fluorinated aryl ethers like this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. nih.gov
In IR spectroscopy, the absorption of infrared radiation by a molecule is measured at specific frequencies corresponding to its vibrational modes. For this compound, characteristic absorption bands can be predicted. The C-F bonds in aromatic systems typically exhibit strong absorption bands in the 1100-1400 cm⁻¹ region. The aryl ether linkage (Ar-O-C) is expected to show two distinct stretching bands, a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. quimicaorganica.org The allyl group introduces several characteristic vibrations, including the C=C stretch around 1645 cm⁻¹, and =C-H stretching vibrations above 3000 cm⁻¹. The isobutoxy group would be identified by its aliphatic C-H stretching (2870-2960 cm⁻¹) and bending vibrations (1300-1500 cm⁻¹).
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is more sensitive to polar bonds (like C=O, C-O, O-H), Raman is particularly effective for non-polar, symmetric bonds. nih.gov Therefore, the aromatic ring vibrations and the C=C bond of the allyl group in this compound would be expected to produce strong signals in the Raman spectrum. The symmetric nature of the C=C bond makes it highly Raman active.
These techniques are invaluable for reaction monitoring. For instance, in a reaction involving the hydrogenation of the allyl group, the disappearance of the characteristic C=C stretching frequency in the IR or Raman spectrum would indicate the completion of the reaction.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Bond | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aromatic Ring | =C-H | Stretch | 3050-3150 | Medium |
| Aromatic Ring | C=C | Stretch | 1500-1600 | Strong |
| Allyl Group | =C-H | Stretch | 3010-3095 | Medium |
| Allyl Group | C=C | Stretch | 1640-1650 | Strong |
| Isobutoxy Group | -C-H | Stretch | 2870-2960 | Medium-Strong |
| Aryl Ether | Ar-O-C | Asymmetric Stretch | ~1250 | Strong |
| Aryl Ether | Ar-O-C | Symmetric Stretch | ~1040 | Medium |
| Fluoroaromatic | C-F | Stretch | 1100-1400 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide precise atomic coordinates. mdpi.com
From these coordinates, a wealth of structural information can be derived, including:
Bond Lengths: Precise measurements of all covalent bonds, such as the C-F, C-O, C=C, and C-C bond distances.
Bond Angles: The angles between adjacent bonds, defining the geometry of the benzene (B151609) ring, the ether linkage, and the allyl and isobutyl substituents.
Torsional Angles: These angles describe the conformation of the flexible isobutoxy and allyl side chains relative to the planar aromatic ring.
Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as van der Waals forces and potential C-H···F or π–π stacking interactions, which govern the solid-state properties of the material. dcu.ie
While the specific crystal structure of this compound is not publicly available, studies on other fluorinated aromatic compounds demonstrate the influence of fluorine substituents on crystal packing. dcu.ie The high electronegativity and relatively small size of fluorine atoms can lead to unique intermolecular contacts and packing motifs compared to their non-fluorinated analogs. This technique is therefore essential for a complete understanding of the molecule's stereochemistry and solid-state behavior.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool for the separation, identification, and purification of organic compounds. For a fluorinated aryl ether like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for assessing purity and isolating the compound from reaction mixtures.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or mid-polarity column (e.g., based on polydimethylsiloxane (B3030410) with 5% phenyl substitution) would likely be effective. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which provides both retention time data and mass fragmentation patterns for definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity assessment of this compound, reversed-phase HPLC is the most common approach. This involves a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Fluorinated stationary phases can also offer unique selectivity for separating halogenated aromatic compounds. chromatographyonline.com Detection is commonly performed using a UV detector, as the benzene ring will absorb UV light.
Table 2: Typical Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile/Carrier Phase | Detector | Application |
| GC | 5% Phenyl Polydimethylsiloxane | Helium or Nitrogen | FID or MS | Purity Analysis, Impurity Profiling |
| HPLC | C18 (Octadecyl Silane) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) or MS | Purity Assessment, Preparative Isolation |
The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, chiral chromatography is a critical analytical technique in the context of its potential stereoselective reactions. For example, if the allyl group were to undergo an asymmetric transformation, such as an enantioselective epoxidation or dihydroxylation, a chiral center would be introduced, resulting in a racemic or enantioenriched mixture of products.
Chiral chromatography is the primary method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com For derivatives of fluorinated aryl ethers, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. mdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. mdpi.com
Therefore, while not applicable to the starting material itself, chiral HPLC would be an essential tool for monitoring the progress and determining the enantiomeric excess (e.e.) of any asymmetric synthesis involving this compound.
Computational Chemistry and Molecular Modeling of 5 Allyl 1,3 Difluoro 2 Isobutoxybenzene and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reaction tendencies of molecules. For a substituted benzene (B151609) derivative like 5-Allyl-1,3-difluoro-2-isobutoxybenzene, these methods can elucidate the influence of its varied functional groups on the aromatic system.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. nih.gov For analogs of this compound, DFT studies reveal significant electronic effects imparted by the fluorine substituents.
For this compound, the two fluorine atoms at the 1 and 3 positions would significantly withdraw electron density, influencing bond lengths and angles within the benzene ring. The isobutoxy and allyl groups, being electron-donating to varying degrees, would counteract this effect, creating a complex electronic environment across the molecule. DFT calculations would be essential to precisely map this electron distribution and predict the most stable geometric conformation.
| Compound | Number of Fluorine Atoms | Ring Current Strength (RCS) in nA/T |
|---|---|---|
| Benzene | 0 | 12.0 |
| Monofluorobenzene | 1 | Slightly less than 12.0 |
| Hexafluorobenzene (B1203771) | 6 | 9.9 |
Data derived from studies on fluorinated benzene derivatives, illustrating the trend of decreasing aromaticity with increased fluorination as measured by Ring Current Strength (RCS). nih.gov
Understanding how a molecule reacts involves mapping its potential energy surface, including the identification of transition states—the high-energy structures that connect reactants to products. DFT calculations are instrumental in locating these transition states and calculating the activation energies of reactions. nih.gov
For this compound, several reaction pathways could be analyzed. For example, the allyl group's double bond is susceptible to electrophilic addition. Computational modeling could predict the transition state structures for the addition of various electrophiles. The electronic nature of the substituted ring would influence the stability of any intermediates, thereby affecting the reaction rate. Studies on reactions involving allyl radicals and benzene radical cations demonstrate that such carbon-carbon bond-forming reactions can be modeled computationally to understand their mechanisms. nih.gov The electron-withdrawing fluorine atoms would likely deactivate the ring towards electrophilic aromatic substitution, while the electron-donating isobutoxy group would act as an activating group, directing potential reactions. Computational analysis could quantify these competing effects and predict the most likely sites of reaction on the aromatic ring.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger, more flexible molecules.
The isobutoxy and allyl side chains of this compound introduce significant conformational flexibility. The rotation around the various single bonds (C-C and C-O) leads to numerous possible three-dimensional arrangements (conformers).
Computational studies on isobutylbenzene (B155976) show that it predominantly exists in a gauche conformation. researchgate.net Similarly, the isobutoxy group in the target molecule is expected to have preferred orientations relative to the plane of the benzene ring to minimize steric hindrance. In analogs like anisole (B1667542) and its derivatives, planar conformers are often preferred, but bulky ortho-substituents can force the alkoxy group into a perpendicular orientation. rsc.org Given the presence of an adjacent fluorine atom, the isobutoxy group's conformation in this compound would be a balance between steric effects and electronic interactions. Molecular mechanics calculations combined with DFT can be used to determine the relative energies of these different conformers and identify the most stable structures. rsc.org
The way molecules interact with each other governs their physical properties and biological activity. The fluorinated benzene core of the molecule plays a crucial role in these interactions. While benzene rings typically engage in favorable π-π stacking, the introduction of fluorine atoms alters the ring's quadrupole moment.
Studies on fluorinated benzenes show that face-to-face stacking interactions can be repulsive due to the negative electrostatic potential on the face of the fluorinated ring. researchgate.net However, strong, stabilizing interactions can occur between a fluorinated (electron-poor) ring and a non-fluorinated (electron-rich) ring, such as the benzene-hexafluorobenzene complex. acs.org The interaction energy in such complexes can be significantly larger than in a simple benzene dimer. acs.org Additionally, fluorine atoms can participate in weak C-H···F hydrogen bonds, which can further stabilize intermolecular complexes. nih.gov The combination of the difluorobenzene core, the isobutoxy group (capable of acting as a hydrogen bond acceptor), and the allyl group makes for a complex landscape of potential non-covalent interactions that can be explored using molecular dynamics simulations.
| Complex | Orientation | Interaction Energy (kcal/mol) |
|---|---|---|
| Benzene Dimer | Slipped-parallel | ~ -2.7 |
| Hexafluorobenzene-Benzene | Slipped-parallel (Cs) | -5.38 |
| Hexafluorobenzene-Benzene | Sandwich (C6v) | -5.07 |
| Hexafluorobenzene-Benzene | T-shaped (C2v) | -1.74 |
Comparison of calculated interaction energies shows that the complex between electron-poor hexafluorobenzene and electron-rich benzene is significantly more stable than the benzene dimer. acs.org
Virtual Screening and Lead Optimization Methodologies
In the context of drug discovery and materials science, computational techniques are vital for identifying and refining molecules with desired properties.
Virtual screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to have a specific biological activity or physical property. mdpi.comnih.gov A molecule like this compound could be identified through either ligand-based methods (searching for molecules similar to known active compounds) or structure-based methods (docking molecules into the active site of a target protein). nih.govnih.gov
Lead optimization is the process of taking a promising "lead" compound and chemically modifying it to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). youtube.com The strategic placement of fluorine atoms is a very common tactic in lead optimization. nih.gov
Metabolic Stability : Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site can block this process due to the strength of the C-F bond, thereby increasing the molecule's half-life. youtube.comyoutube.com
Binding Affinity : Fluorine's high electronegativity can alter a molecule's electronic properties, potentially leading to stronger binding interactions with a biological target.
Physicochemical Properties : Fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov
The specific combination of functional groups in this compound suggests it could be a candidate from such an optimization program, where the difluoro pattern is designed to enhance metabolic stability and the allyl and isobutoxy groups are tailored for specific binding interactions.
Future Research Trajectories and Interdisciplinary Applications in Fluorinated Organic Chemistry
Development of Sustainable Synthetic Routes for Complex Fluorinated Molecules
The synthesis of complex fluorinated molecules has traditionally relied on methods that often involve hazardous reagents, significant energy consumption, and considerable waste generation. The contemporary focus has shifted towards "green chemistry" principles to mitigate the environmental impact of fluorination processes. eurekalert.org This paradigm shift is not only an environmental imperative but also a driver of innovation, enhancing the safety and efficiency of chemical manufacturing.
Future research is intensely focused on developing synthetic routes that are both environmentally benign and economically viable. Key areas of development include:
PFAS-Free Synthesis: Growing concerns over the persistence and toxicity of per- and polyfluoroalkyl substances (PFAS) are spurring research into alternative fluorination protocols. A significant breakthrough is the use of simple, inorganic fluoride (B91410) salts like caesium fluoride or potassium fluoride as the fluorine source, eliminating the need for bespoke, and often problematic, PFAS-based reagents. eurekalert.orgsciencedaily.com
Electrochemical and Photochemical Methods: These techniques represent a significant leap forward in sustainable organofluorine chemistry. Electrochemical fluorination uses an electric current to drive reactions, often with high selectivity and under mild conditions, thus avoiding harsh chemical oxidants or reductants. Similarly, photochemical fluorination employs light to initiate reactions, providing a high degree of control and applicability to a wide range of substrates, including complex arenes.
Flow Chemistry: The integration of fluorination reactions into continuous flow systems offers enhanced safety and efficiency. Reactions within microfluidic systems can be precisely controlled, intermediates are contained, and the high surface-area-to-volume ratio can lead to improved reaction rates and yields. sciencedaily.com
Table 1: Comparison of Traditional vs. Sustainable Fluorination Methods
| Method | Key Advantages | Challenges | Relevance to Complex Molecules |
|---|---|---|---|
| Traditional Fluorination | Well-established protocols | Use of hazardous reagents (e.g., SO2F2 gas), high energy, waste generation eurekalert.org | Effective but with significant environmental and safety drawbacks |
| Electrochemical Fluorination | High selectivity, mild conditions, minimal waste, avoids hazardous reagents | Requires specialized equipment, potential scalability issues | Precise control over regioselectivity on substituted aromatic rings |
| Photochemical Fluorination | Versatile, mild conditions, high selectivity | Requires specific light sources, potential for side reactions | Enables functionalization of complex scaffolds without damaging sensitive groups |
| PFAS-Free Salt-Based Methods | Environmentally benign, uses low-cost fluoride sources (e.g., KF, CsF) eurekalert.orgsciencedaily.com | Solubility and reactivity of fluoride salts can be challenging | Provides a green alternative for introducing fluorine into aromatic systems |
Innovations in Catalysis for Enhanced Selectivity and Yield
Catalysis is at the heart of modern organic synthesis, and the formation of carbon-fluorine (C-F) bonds is no exception. The strength and polarity of the C-F bond present unique challenges, making its selective formation and cleavage a significant area of research. researchgate.netrsc.org Innovations in catalysis are crucial for synthesizing specific isomers of complex molecules like 5-Allyl-1,3-difluoro-2-isobutoxybenzene with high precision.
Key catalytic advancements include:
Transition Metal Catalysis: Palladium, nickel, and copper complexes are at the forefront of C-F bond formation and activation. researchgate.netacs.org Research focuses on designing sophisticated ligands that can tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity and controlling regioselectivity. For instance, palladium-catalyzed cross-coupling reactions are being developed for the efficient synthesis of fluorinated alkyl aryl ethers. acs.org
Photoredox Catalysis: This emerging field utilizes visible light to promote C-F bond formation and cleavage through radical intermediates. nih.gov It offers exceptionally mild reaction conditions and provides new mechanistic pathways that are often complementary to traditional two-electron processes, enabling novel transformations of polyfluorinated compounds. nih.gov
Metal-Free Catalysis: To further improve sustainability and reduce costs, there is a growing interest in metal-free catalytic systems. researchgate.net These approaches often use highly reactive non-metallic species or organocatalysts to facilitate C-F bond manipulation, avoiding issues of metal contamination in the final products, which is particularly important for pharmaceutical applications.
Table 2: Modern Catalytic Strategies in Fluorination Chemistry
| Catalytic Approach | Mechanism | Key Benefits | Representative Metals/Systems |
|---|---|---|---|
| Transition Metal Cross-Coupling | Two-electron processes (oxidative addition, reductive elimination) | High efficiency, broad substrate scope, good functional group tolerance acs.org | Palladium, Nickel, Copper researchgate.netacs.org |
| Visible Light Photoredox Catalysis | Single-electron transfer (radical intermediates) nih.gov | Extremely mild conditions, environmentally benign, novel reactivity nih.gov | Ruthenium, Iridium photosensitizers; organic dyes |
| Non-Metal-Mediated Activation | Use of strong bases or Lewis acids to facilitate C-F cleavage | Avoids transition metals, potential for lower cost and toxicity researchgate.net | Strong bases (e.g., LDA), Lewis acids |
Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Design
The application of AI and machine learning (ML) in this domain spans several key areas:
Retrosynthetic Planning: AI platforms can analyze a target molecule and propose viable synthetic routes by searching vast reaction databases. rsc.orgmdpi.com This assists chemists in identifying novel or more efficient pathways that might not be immediately obvious.
Reaction Prediction and Optimization: ML models, trained on large datasets of chemical reactions, can predict the likely outcome and yield of a reaction under various conditions (e.g., catalyst, solvent, temperature). mdpi.commdpi.com This allows for in-silico optimization before any experiments are conducted, saving time and materials.
Automated Synthesis: The combination of AI algorithms with robotic platforms enables the creation of "self-driving laboratories." pharmafeatures.commdpi.com These systems can autonomously plan, execute, and analyze experiments, iterating through reaction conditions to find the optimal synthesis protocol with minimal human intervention. pharmafeatures.com
Molecular Property Prediction: Deep learning models, such as graph neural networks, can predict the physicochemical and biological properties of a molecule based on its structure alone. pharmafeatures.com This accelerates the design of new fluorinated compounds with desired characteristics, such as specific electronic properties for materials science or binding affinities for drug discovery.
Table 3: Applications of AI/ML in the Chemical Product Lifecycle
| Development Stage | AI/ML Application | Impact |
|---|---|---|
| Design | Molecular Property Prediction, Generative Models pharmafeatures.commdpi.com | Rapid discovery of novel molecules with tailored functionalities |
| Synthesis Planning | Computer-Aided Synthesis Design (CASD), Retrosynthesis rsc.org | Reduces timelines for developing synthetic routes |
| Optimization | Reaction Condition Recommendation, Yield Prediction mdpi.com | Minimizes experimental effort and maximizes efficiency |
| Production | Automated Synthesis Platforms, Flow Chemistry Automation pharmafeatures.commdpi.com | Enhances reproducibility and accelerates production |
Expanding the Scope of Fluorinated Aryl Ether Chemistry
Fluorinated aryl ethers are a critical class of compounds due to the ability of fluorine to modulate key molecular properties like lipophilicity, metabolic stability, and binding affinity. acs.org The structure of this compound, containing a difluorinated phenyl ring, an ether linkage, and an allyl group, represents a versatile scaffold for further chemical exploration.
Future research in this area is directed towards several promising avenues:
Pharmaceutical and Agrochemical Development: The strategic introduction of fluorine into bioactive molecules is a proven strategy for enhancing efficacy. wikipedia.org The fluorinated aryl ether motif is present in numerous drugs and agrochemicals. acs.org Research will continue to explore how modifications to this core structure can lead to new therapeutic agents and crop protection solutions.
Advanced Materials: Fluorinated polymers, such as fluorinated poly(aryl ether)s (FPAEs), exhibit exceptional thermal stability, hydrophobicity, and desirable dielectric properties. rsc.orgmdpi.com These characteristics make them highly valuable for applications in high-speed communication networks, electronics, and aerospace. rsc.orgmdpi.com The allyl group on a molecule like this compound could serve as a cross-linking site for polymerization, leading to novel materials.
Optoelectronic Applications: The introduction of fluorine atoms into conjugated organic systems significantly influences their electronic properties by lowering HOMO and LUMO energy levels. rsc.org This can improve electron injection and enhance stability against oxidation, making fluorinated organic materials promising candidates for n-type or ambipolar semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org
Table 4: Influence of Functional Groups in Fluorinated Aryl Ethers
| Structural Feature | Influence on Properties | Potential Applications |
|---|---|---|
| Fluorine Atoms | Lowers HOMO/LUMO levels, increases metabolic stability and lipophilicity acs.orgrsc.org | Pharmaceuticals, Agrochemicals, Electronics wikipedia.orgrsc.org |
| Aryl Ether Bond | Provides structural flexibility and thermal stability | High-performance polymers, liquid crystals rsc.org |
| Allyl Group | Site for polymerization, cross-linking, or further functionalization | Polymer synthesis, functional materials development researchgate.net |
| Isobutoxy Group | Modulates solubility and steric properties | Fine-tuning physical properties for specific applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
